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Compound of Interest

Methyl 2-chloro-6-
Compound Name: S
methylpyrimidine-4-carboxylate

Cat. No.: B1301597

An In-depth Technical Guide to Methyl 2-chloro-6-methylpyrimidine-4-carboxylate:
Properties, Synthesis, Reactivity, and Applications

This guide provides a comprehensive technical overview of Methyl 2-chloro-6-
methylpyrimidine-4-carboxylate, a pivotal heterocyclic building block. Designed for
researchers, medicinal chemists, and process development scientists, this document delves
into the core physicochemical properties, robust synthetic protocols, characteristic reactivity,
and key applications of this versatile intermediate, grounding all claims in authoritative scientific
principles.

Introduction: The Strategic Value of a
Functionalized Pyrimidine Core

Methyl 2-chloro-6-methylpyrimidine-4-carboxylate (CAS No. 89793-11-3) is a highly
functionalized pyrimidine derivative. The pyrimidine ring is a "privileged scaffold" in medicinal
chemistry, appearing in a vast array of therapeutic agents and biologically active compounds.
[1][2] The specific arrangement of substituents on this molecule—a reactive chlorine atom at
the 2-position, a methyl ester at the 4-position, and a methyl group at the 6-position—makes it
an exceptionally valuable and strategic intermediate for the synthesis of complex molecular
targets in the pharmaceutical and agrochemical industries.[3][4] Its utility stems from the
predictable and high-yielding reactivity of the C2-chloro group, which serves as a versatile
handle for introducing molecular diversity.
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Part 1: Physicochemical & Spectroscopic Profile

A thorough understanding of a molecule's physical and chemical properties is fundamental to

its effective use in synthesis and research. These properties dictate handling, storage, reaction

conditions, and purification strategies.

Key Physicochemical Properties

The essential identifiers and physical state data for Methyl 2-chloro-6-methylpyrimidine-4-

carboxylate are summarized below.

Property Value Reference(s)

CAS Number 89793-11-3 [51I6]1[7]

Molecular Formula C7H7CIN20:2 [516][8]

Molecular Weight 186.60 g/mol [61[71[8]
White to pale yellow crystalline

Appearance _ [7]
solid

Melting Point 108-113 °C [71[8]
methyl 2-chloro-6-

IUPAC Name o [5]
methylpyrimidine-4-carboxylate

SMILES COC(=0)clcc(C)nc(Chnl [7]
ZNPORLVPCMFKOR-

InChl Key [7]

UHFFFAOYSA-N

Structural & Spectroscopic Analysis

The structural integrity and purity of Methyl 2-chloro-6-methylpyrimidine-4-carboxylate are

typically confirmed using a combination of spectroscopic techniques. While specific spectra are

proprietary to manufacturers, the expected analytical data based on the structure are as

follows.

e 1H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides

unambiguous structural confirmation. Three distinct signals are expected:
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o Asinglet around & 7.5-8.0 ppm corresponding to the lone aromatic proton on the
pyrimidine ring (C5-H). Its downfield shift is due to the deshielding effects of the adjacent
nitrogen atoms and the ester group.

o Asinglet around & 3.9-4.1 ppm for the three protons of the methyl ester (-OCHs).

o Asinglet around & 2.6-2.8 ppm for the three protons of the methyl group attached to the
ring (C6-CHs).

e 13C NMR (Carbon-13 Nuclear Magnetic Resonance): The 3C NMR spectrum would show
seven unique carbon signals, confirming the molecular backbone. Expected approximate
chemical shifts include:

o C=0 (ester carbonyl): ~164 ppm

o C2, C4, C6 (ring carbons attached to heteroatoms/substituents): ~160-170 ppm
o C5 (ring carbon with proton): ~115-125 ppm

o -OCHs (ester methyl): ~53 ppm

o -CHs (ring methyl): ~24 ppm

» IR (Infrared) Spectroscopy: IR spectroscopy is used to identify key functional groups.
Characteristic absorption bands would include:

o ~1720-1740 cm~1: A strong C=0 stretching vibration from the ester carbonyl group.

o ~1550-1600 cm~1: C=N and C=C stretching vibrations characteristic of the pyrimidine ring.
o ~1200-1300 cm~%: C-O stretching from the ester linkage.

o ~700-800 cm~1: C-Cl stretching.

e Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight. The electron
impact (El) or electrospray ionization (ESI) spectrum would show a molecular ion peak [M]*
or protonated molecular ion peak [M+H]* at m/z 186.6. A characteristic isotopic pattern for
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one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) would also be present,
providing definitive evidence of the compound's elemental composition.[9]

Part 2: Synthesis & Purification

The most direct and industrially scalable synthesis of Methyl 2-chloro-6-methylpyrimidine-4-
carboxylate involves the esterification of its corresponding carboxylic acid precursor. This
approach is favored for its efficiency and use of readily available reagents.

Recommended Synthetic Protocol: Fischer
Esterification

The Fischer-Speier esterification is a classic, acid-catalyzed reaction between a carboxylic acid
and an alcohol.[10][11] Its primary advantage is its simplicity and cost-effectiveness, especially
when the alcohol can be used in large excess as the solvent to drive the equilibrium toward the

product.

Workflow: Synthesis via Fischer Esterification
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Caption: Synthetic workflow for Methyl 2-chloro-6-methylpyrimidine-4-carboxylate.
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Step-by-Step Methodology:

Reactor Charging: To a round-bottom flask equipped with a magnetic stirrer and reflux
condenser, add 2-chloro-6-methylpyrimidine-4-carboxylic acid (1.0 eq).

Reagent Addition: Add anhydrous methanol (20-30 eq), which acts as both the solvent and
the esterifying agent. The large excess is critical to shift the reaction equilibrium towards the
product, in accordance with Le Chéatelier's principle.[11]

Catalyst Introduction: Carefully add concentrated sulfuric acid (H2SOa, 0.1-0.2 eq) dropwise
while stirring. This strong acid protonates the carbonyl oxygen of the carboxylic acid,
rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic
attack by methanol.[10]

Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-8 hours. Monitor the
reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass
Spectrometry (LC-MS) until the starting material is consumed.

Workup - Quenching & Neutralization: Cool the reaction mixture to room temperature. Slowly
pour it into a beaker containing ice-cold saturated sodium bicarbonate (NaHCO3) solution.
This neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid.

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with
a suitable organic solvent, such as ethyl acetate (3x volumes).

Washing and Drying: Combine the organic layers and wash sequentially with water and
brine. Dry the organic layer over anhydrous sodium sulfate (NazSOa), filter, and remove the
solvent under reduced pressure using a rotary evaporator.

Purification: The resulting crude solid is purified by recrystallization. A common solvent
system is isopropanol/hexanes. Dissolve the crude product in a minimal amount of hot
isopropanol and add hexanes dropwise until turbidity persists. Allow the solution to cool
slowly to room temperature and then in an ice bath to maximize crystal formation.

Isolation and Drying: Collect the pure crystalline product by vacuum filtration, wash with cold
hexanes, and dry under vacuum.
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Part 3: Chemical Reactivity & Mechanistic Insights

The synthetic utility of this compound is dominated by the reactivity of the chlorine atom at the
C2 position of the pyrimidine ring.

Core Reactivity: Nucleophilic Aromatic Substitution
(SnAI‘)

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative
nitrogen atoms. This electron deficiency is further enhanced by the electron-withdrawing methyl
ester at C4, making the ring susceptible to attack by nucleophiles. The chlorine atom at C2 is
an excellent leaving group, making this position the primary site for Nucleophilic Aromatic
Substitution (SnAr).[12][13]

This reaction is not a concerted Sn2 process but rather a two-step addition-elimination
mechanism. The nucleophile first attacks the carbon bearing the leaving group, temporarily
disrupting the ring's aromaticity to form a resonance-stabilized anionic intermediate known as a
Meisenheimer complex. In the second step, aromaticity is restored by the expulsion of the
chloride leaving group.[13]

Mechanism: SrAr at the C2 Position
Caption: Mechanism of Nucleophilic Aromatic Substitution (SnAr).
Representative Protocol: Amination via SnAr

This protocol describes a typical reaction with an amine, a common transformation in drug
discovery to build more complex structures.[14]

e Setup: In a sealed reaction vial, dissolve Methyl 2-chloro-6-methylpyrimidine-4-
carboxylate (1.0 eq) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or
ethanol.

o Reagent Addition: Add the desired primary or secondary amine (1.1-1.5 eq) and a non-
nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3)
(2.0 eq). The base is crucial to neutralize the HCI generated during the reaction.
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e Reaction: Heat the mixture to 80-120 °C for 2-12 hours. The reaction progress can be
monitored by TLC or LC-MS.

o Workup: After cooling, dilute the reaction mixture with water to precipitate the product or
prepare it for extraction with an organic solvent like ethyl acetate.

 Purification: The crude product is typically purified by column chromatography on silica gel or
by recrystallization to yield the pure 2-amino-substituted pyrimidine derivative.

Part 4: Applications in Research & Development

The true value of Methyl 2-chloro-6-methylpyrimidine-4-carboxylate lies in its role as a
versatile platform for generating novel compounds with potential biological activity.

Keystone Intermediate in Drug Discovery

The pyrimidine core is central to numerous blockbuster drugs. A prominent example is
Rosuvastatin (Crestor®), a statin used to lower cholesterol. The core of Rosuvastatin is a
highly substituted pyrimidine ring. While not identical, the synthesis of the Rosuvastatin
pyrimidine core involves similar building blocks and highlights the strategic importance of
functionalized pyrimidines.[15][16][17] The synthesis of many kinase inhibitors for oncology
also relies heavily on the SnAr reaction of chloropyrimidines to install key amine functionalities
that interact with the target enzyme.[1]

By reacting Methyl 2-chloro-6-methylpyrimidine-4-carboxylate with a library of diverse
amines, thiols, or alcohols, researchers can rapidly generate a large number of novel
analogues for high-throughput screening, accelerating the hit-to-lead process in drug discovery.

[4]

Scaffold for Agrochemical Development

The pyrimidine scaffold is also prevalent in modern agrochemicals, including herbicides,
fungicides, and insecticides.[2][18] The ability to easily modify the 2-position allows for the fine-
tuning of properties such as target specificity, potency, and environmental persistence. For
example, replacing the chlorine with different alkoxy or amino groups can dramatically alter the
compound's herbicidal activity and crop safety profile.[18]
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Part 5: Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when handling this chemical intermediate.

GHS Hazard Information

Hazard Class Code Statement Reference(s)
Skin Irritation H315 Causes skin irritation [71[8]
o Causes serious eye
Eye Irritation H319 o [7]18]
irritation
Specific Target Organ May cause respirator
PERE RS Hass o P ey
Toxicity irritation

e Signal Word:Warning[7][8]

Handling and Personal Protective Equipment (PPE)

» Engineering Controls: Handle only in a well-ventilated area, preferably inside a certified
chemical fume hood.

o Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
» Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Avoid contact with skin.

o Respiratory Protection: For operations that may generate dust, use a NIOSH-approved
respirator with a particulate filter.[19]

Precautionary Measures: Avoid breathing dust. Wash hands thoroughly after handling.[7]

Storage and Disposal

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep
away from strong oxidizing agents and bases.

o Disposal: Dispose of contents and container in accordance with local, regional, and national
regulations at an approved waste disposal plant.
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Conclusion

Methyl 2-chloro-6-methylpyrimidine-4-carboxylate is more than just a chemical reagent; it is
a strategic tool for innovation. Its well-defined physicochemical properties, straightforward
synthesis, and predictable SnAr reactivity make it an ideal scaffold for building molecular
complexity. For scientists in drug discovery and agrochemical research, this compound offers a
reliable and efficient starting point for the development of novel, high-value active ingredients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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